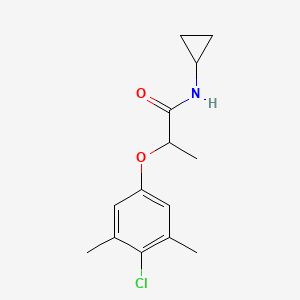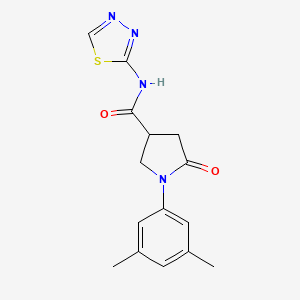![molecular formula C14H21FN2O2S B4732693 1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4732693.png)
1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide
Overview
Description
1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide, also known as FPPP, is a synthetic compound that belongs to the family of phenylpropylamines. It is a psychoactive substance that has been used for scientific research purposes in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of 1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulant and hallucinogenic effects of 1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide has been shown to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and induce hyperactivity in rats. 1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide has been shown to have reinforcing effects, meaning that it has the potential to be addictive.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide in lab experiments is its ability to selectively target dopamine and serotonin neurotransmitter systems in the brain. This allows researchers to study the effects of these neurotransmitters on behavior and cognition. However, one limitation of using 1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide is its potential for abuse and addiction. Researchers must take precautions to ensure that 1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide is used safely and responsibly.
Future Directions
There are many future directions for research on 1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide. One area of interest is its potential use as a treatment for certain psychiatric disorders such as depression and anxiety. 1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide has been shown to have antidepressant-like effects in animal studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as a tool for studying the neurobiology of addiction. 1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide has been shown to have reinforcing effects, and researchers could use it to study the neural mechanisms underlying addiction. Overall, 1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide has great potential for advancing our understanding of the CNS and its effects on behavior and cognition.
Scientific Research Applications
1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide has been used in scientific research to study the central nervous system (CNS) and its effects on behavior and cognition. It has been shown to have stimulant and hallucinogenic properties, similar to other phenylpropylamines such as amphetamines and cathinones. 1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide has been used in animal studies to investigate its effects on dopamine, serotonin, and norepinephrine neurotransmitter systems in the brain.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(3-pyrrolidin-1-ylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2S/c15-14-6-4-13(5-7-14)12-20(18,19)16-8-3-11-17-9-1-2-10-17/h4-7,16H,1-3,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYNADPOYCKGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4732617.png)
![2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4732642.png)

![8-chloro-7-hydroxy-6-{[(tetrahydro-2-furanylmethyl)amino]methyl}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4732650.png)
![1-(2,6-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4732663.png)
![methyl 2-({[(2,4-dichlorobenzyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4732666.png)
![N-(4-fluorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4732673.png)

![2-({[(5-bromo-2-methoxy-3-methylbenzoyl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4732683.png)
![3-(cyclohexylmethyl)-4-ethyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4732698.png)
![ethyl 4-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]benzoate](/img/structure/B4732700.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4732705.png)
![6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4732708.png)
![4-{[5-(aminocarbonyl)-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4732715.png)